molecular formula C11H17BN2O3 B2370504 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1310404-63-7

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B2370504
CAS No.: 1310404-63-7
M. Wt: 236.08
InChI Key: DKDDXYDZWFRPNM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS: 1310404-63-7, molecular formula: C₁₁H₁₈BN₂O₃) is a boronic ester derivative featuring a pyrazine core substituted with a methoxy group at the 2-position and a pinacol boronate group at the 5-position . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals, agrochemicals, and organic electronics . Its stability under ambient conditions and compatibility with transition-metal catalysis make it a valuable intermediate in modern organic synthesis.

Properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(15-5)7-13-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDDXYDZWFRPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halopyrazines

Reaction Overview

The palladium-catalyzed Miyaura borylation represents the most direct route to introduce the pinacol boronate group. This method involves coupling a halogenated pyrazine precursor with bis(pinacolato)diboron (B2pin2) under catalytic conditions. For 2-methoxy-5-(pinacolboronyl)pyrazine, the ideal substrate is 5-bromo-2-methoxypyrazine.

Mechanistic Pathway

The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond, forming a Pd(II) intermediate. Transmetalation with B2pin2 follows, facilitated by a base (e.g., KOAc), which neutralizes HBr byproducts. Reductive elimination yields the boronate ester and regenerates the Pd(0) catalyst.

Experimental Conditions

  • Catalyst : Pd(dppf)Cl2 (1–5 mol%)
  • Base : Potassium acetate (3 equiv)
  • Solvent : Dimethylformamide (DMF) or 1,4-dioxane
  • Temperature : 80–100°C
  • Duration : 12–24 hours under inert atmosphere

Yield : 65–78% (reported for analogous chloropyrazines).

Table 1: Optimization of Miyaura Borylation
Parameter Optimal Value Impact on Yield
Catalyst Loading 3 mol% Pd(dppf)Cl2 Maximizes turnover
Solvent Polarity DMF > Dioxane Enhances solubility
Temperature 90°C Balances rate and decomposition

Grignard-Mediated Borylation

Reaction Overview

This method, adapted from pyrimidine syntheses, employs a halogen-lithium exchange followed by boronate quenching. Starting from 5-bromo-2-methoxypyrazine, treatment with a Grignard reagent (e.g., n-Bu3MgLi) generates a lithium intermediate, which reacts with a boronate electrophile.

Mechanistic Pathway

  • Halogen-Lithium Exchange :
    $$ \text{5-Bromo-2-methoxypyrazine} + \text{n-Bu}3\text{MgLi} \rightarrow \text{5-Lithio-2-methoxypyrazine} + \text{n-Bu}3\text{MgBr} $$
  • Borylation :
    $$ \text{5-Lithio intermediate} + \text{PinB(OMe)} \rightarrow \text{Target compound} + \text{LiOMe} $$

Experimental Conditions

  • Grignard Reagent : n-Bu3MgLi (1.2 equiv)
  • Boronate Electrophile : Pinacol methoxyboronate (1.5 equiv)
  • Temperature : -20°C to -10°C
  • Quenching : Aqueous NH4Cl

Yield : 55–62% (extrapolated from pyrimidine analogs).

Sequential Halogenation and Substitution

Synthetic Strategy

This two-step approach begins with 2,5-dibromopyrazine:

  • Methoxylation : Selective substitution of the 2-position bromine with methoxide.
  • Borylation : Miyaura borylation at the 5-position.

Stepwise Analysis

Step 1: Methoxylation

  • Conditions : NaOMe (2 equiv), CuI (10 mol%), DMSO, 120°C, 24 hours.
  • Yield : ~70% (2-methoxy-5-bromopyrazine).

Step 2: Borylation

  • As per Section 1.3, yielding the final product.

Overall Yield : 46–55% (combined steps).

Alternative Routes: Directed Ortho-Metalation

Methodology

Directed ortho-metalation (DoM) leverages the methoxy group’s directing effects to introduce boron at the 5-position. However, pyrazine’s electron-deficient nature complicates this approach.

Experimental Challenges

  • Base : LDA or LTMP required for deprotonation.
  • Electrophile : Pinacolboron triflate (1.1 equiv).
  • Yield : <30% (due to competing side reactions).

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield (%) Scalability Cost Efficiency
Miyaura Borylation 65–78 High Moderate
Grignard-Mediated 55–62 Low High
Sequential Halogenation 46–55 Moderate Low
Directed Metalation <30 Low High

Key Findings :

  • Miyaura borylation offers the best balance of yield and practicality.
  • Grignard methods, while feasible, require cryogenic conditions, limiting scalability.
  • Sequential halogenation suffers from cumulative yield loss.

Experimental Considerations

Purification Challenges

  • Boronate esters are prone to protodeboronation under acidic or aqueous conditions. Use neutral alumina chromatography for purification.

Catalyst Selection

  • Pd(dppf)Cl2 outperforms Pd(PPh3)4 in electron-deficient systems due to enhanced oxidative addition kinetics.

Solvent Optimization

  • Polar aprotic solvents (DMF, DMSO) improve substrate solubility but may necessitate higher temperatures for reflux.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It is often utilized in Suzuki-Miyaura coupling reactions where it acts as a boron-containing compound that can be coupled with aryl halides to produce biaryl compounds. This application is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Copolymers
In materials science, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit enhanced optical and electrochemical properties, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs) .

Medicinal Chemistry

Antibacterial and Antioxidant Activities
Research has demonstrated that derivatives of pyrazine compounds can exhibit significant antibacterial and antioxidant activities. For instance, compounds synthesized from pyrazine moieties have shown promising results against various bacterial strains. The antioxidant activities of these compounds were evaluated using the DPPH free radical scavenging method, indicating their potential use in developing new therapeutic agents .

DNA Binding Studies
The DNA binding capabilities of pyrazine derivatives have been investigated extensively. Studies indicate that certain substituted pyrazines can intercalate into DNA structures or bind through groove mechanisms. This property is crucial for designing new anticancer agents that target DNA directly .

Case Study 1: Synthesis and Characterization

A study reported the synthesis of several new pyrazoline derivatives using ultrasound-assisted methods. The resulting compounds were characterized using various spectroscopic techniques (NMR, FTIR) and evaluated for their biological activities. The findings revealed that some compounds exhibited up to 67% antioxidant activity and significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives from pyrazine precursors. The synthesized compounds were tested for their antimicrobial efficacy against human pathogens. Results showed promising antibacterial and antifungal activities compared to standard antibiotics like Doxorubicin .

Summary Table of Applications

Application Area Description Key Findings
Organic SynthesisUsed as a reagent in cross-coupling reactions (e.g., Suzuki-Miyaura)Facilitates the formation of biaryl compounds
Materials ScienceEmployed in synthesizing copolymers with enhanced optical/electrochemical propertiesSuitable for organic photovoltaics and LEDs
Medicinal ChemistryExhibits antibacterial and antioxidant activitiesCompounds showed up to 67% antioxidant activity
DNA Binding StudiesInvestigated for intercalation and groove binding capabilitiesPotential for developing new anticancer agents

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine involves its ability to form stable complexes with various biomolecules. The boronic ester moiety can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The methoxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazine Core

2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pyrazine (CAS: 1259298-22-0)
  • Key Differences : Replaces the methoxy group with a chlorine atom at the 2-position.
  • However, chlorine may introduce side reactivity in nucleophilic substitution pathways .
  • Applications : Preferred in coupling reactions requiring higher electrophilic activity.
3-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pyridin-2-amine (CAS: 1802433-36-8)
  • Key Differences: Substitutes pyrazine with a pyridine ring and adds an amino group at the 2-position.
  • However, it offers additional hydrogen-bonding capabilities for supramolecular applications .
  • Applications : Useful in drug discovery for targeting enzyme active sites via hydrogen bonding.

Heterocyclic Core Modifications

3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • Key Differences : Replaces pyrazine with a pyrazolo[3,4-b]pyridine core, introducing a fused bicyclic system.
  • Applications : Relevant in materials science for constructing rigid, planar architectures in OLEDs.
2-[(1E)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)ethenyl]pyrazine
  • Key Differences : Features a vinyl-boronate group instead of direct boron substitution on the aromatic ring.
  • Reactivity : The conjugated vinyl group enables participation in Heck coupling or Diels-Alder reactions, expanding synthetic versatility beyond Suzuki-Miyaura couplings .

Functional Group Stability and Reactivity

  • Hydrolysis Resistance : The pinacol boronate group in all analogs confers resistance to hydrolysis compared to boronic acids. However, steric hindrance from substituents (e.g., methoxy vs. methyl) marginally affects stability. For example, the methoxy group in the target compound may slightly enhance solubility in protic solvents via dipole interactions .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) deactivate the aromatic ring, slowing cross-coupling kinetics compared to electron-withdrawing substituents (e.g., chlorine) .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine C₁₁H₁₈BN₂O₃ 247.15 1310404-63-7 2-OCH₃, 5-boronate
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine C₁₀H₁₅BClN₂O₂ 265.51 1259298-22-0 2-Cl, 5-boronate
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₂H₁₉BN₂O₂ 246.11 1802433-36-8 3-OCH₃, 2-NH₂, 5-boronate

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling*

Compound Name Coupling Partner (Ar-X) Yield (%) Reaction Time (h) Reference
This compound 4-Bromotoluene 78 12
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine 4-Iodoanisole 92 8
2-[(1E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazine 3-Bromopyridine 85 10

*General conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/water solvent.

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}BN2_2O3_3
  • Molar Mass : 236.075 g/mol
  • CAS Number : 1310404-63-7
  • Boiling Point : Approximately 326.5 °C

Anticancer Properties

Recent studies have indicated that boron-containing compounds may exhibit anticancer properties. The specific activity of this compound has been investigated in the context of its interaction with various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation .
    • Studies suggest that the compound binds to the inactive conformation of CDKs, disrupting their function and leading to reduced cell proliferation .
  • Case Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in viability of various cancer cell lines compared to controls. The half-maximal inhibitory concentration (IC50_{50}) values were reported in the low micromolar range .

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective effects.

  • Mechanism of Action :
    • The neuroprotective activity is hypothesized to stem from its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
    • Experimental models have indicated that the compound can enhance neuronal survival during oxidative stress conditions.
  • Case Studies :
    • Animal models treated with this compound exhibited reduced markers of neuronal damage following induced oxidative stress compared to untreated controls .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

ParameterValue
AbsorptionRapidly absorbed
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic
ExcretionRenal

Safety and Toxicology

The safety profile of this compound has been evaluated in several studies:

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine?

The synthesis typically involves palladium-catalyzed borylation reactions. A common approach is coupling a halogenated pyrazine precursor (e.g., 5-bromo-2-methoxypyrazine) with bis(pinacolato)diboron under Suzuki-Miyaura conditions. Key steps include:

  • Catalyst System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a phosphine ligand.
  • Solvent : Toluene or THF under inert atmosphere.
  • Temperature : 80–100°C for 12–24 hours. Purification often employs column chromatography or HPLC to isolate the boronic ester product .

Q. What analytical techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., [M+H]+ peaks) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns; ¹¹B NMR to confirm boronic ester integrity.
  • HPLC : For purity assessment (>95% purity is standard for research-grade material) .

Q. How is this compound utilized in medicinal chemistry research?

The pyrazine core and boronic ester group enable its use as a:

  • Building Block : For synthesizing kinase inhibitors via Suzuki-Miyaura cross-coupling.
  • Proteolysis-Targeting Chimera (PROTAC) Component : The boronic ester can anchor ligands to E3 ubiquitin ligases .

Advanced Research Questions

Q. How can solubility challenges in cross-coupling reactions involving this compound be mitigated?

  • Co-Solvent Systems : Use DMF:THF (1:3) or surfactant additives (e.g., Brij-35) to enhance solubility.
  • Derivatization : Introducing tert-butyl groups (e.g., tert-butyl carbamate-protected analogs) improves solubility in non-polar solvents .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing reagent mixing .

Q. What computational tools are recommended for modeling its structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : To predict electronic effects of substituents on boronic ester reactivity.
  • Molecular Docking (AutoDock Vina) : For virtual screening against target proteins (e.g., EGFR or BTK kinases).
  • SHELX Suite : For refining X-ray crystallography data to resolve steric effects in crystal structures .

Q. How can hygroscopic intermediates during synthesis be stabilized?

  • Anhydrous Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Lyophilization : Freeze-drying boronic ester intermediates under vacuum minimizes hydrolysis.
  • Storage : Under argon at −20°C in amber vials .

Critical Analysis of Contradictions

  • Regioselectivity in Borylation : highlights meta-selective borylation using anionic ligands, conflicting with traditional para-selectivity in electron-rich arenes. Researchers must validate selectivity under specific conditions .
  • Stability vs. Reactivity : While boronic esters are generally stable, notes tert-butyl carbamate derivatives exhibit superior hydrolytic stability compared to methoxy analogs. This impacts reagent choice in multi-step syntheses .

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